molecular formula C14H21FN4O3 B2562146 Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate CAS No. 2377005-10-0

Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate

Cat. No. B2562146
M. Wt: 312.345
InChI Key: XFYBPLIOBQFDCQ-NXEZZACHSA-N
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Description

“Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate” is a chemical compound with the CAS Number: 2377005-10-0 . It has a molecular weight of 312.34 . The IUPAC name for this compound is tert-butyl (((2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .

It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tert-butyl carbamates are key intermediates in the synthesis of various biologically active compounds. For example, a method for synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in drugs like omisertinib (AZD9291), demonstrates the utility of such compounds in streamlined synthetic routes, achieving high yields through optimization of reaction conditions (Zhao et al., 2017).
  • The use of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, highlights the relevance of fluorinated pyrrolidine carbonyl fluorides. These synthons, prepared through a double fluorination process, serve as versatile intermediates for generating a variety of functionalized pyrrolidine derivatives, facilitating the synthesis of compounds with significant medicinal potential (Singh & Umemoto, 2011).

Role in Medicinal Chemistry and Drug Discovery

  • N-tert-Butyldimethylsilyloxycarbonyl (silyl carbamate) groups, derived from tert-butyl carbamates, enable chemoselective transformations of amino protecting groups, showcasing the versatility of carbamates in the synthesis and modification of bioactive molecules. This approach facilitates the efficient generation of N-ester type compounds under mild conditions, highlighting the strategic importance of carbamates in complex molecule synthesis (Sakaitani & Ohfune, 1990).
  • The development of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones with aminopyrrolidine substituents illustrates the application of tert-butyl carbamates in crafting molecules with defined stereochemistry and enhanced antimicrobial properties. The detailed asymmetric synthesis of these compounds underscores the significance of carbamates in accessing enantiomerically pure bioactive molecules (Di Cesare et al., 1992).

Novel Therapeutic Agents and Biological Activity

  • The synthesis of 2-aminopyrimidines as histamine H4 receptor (H4R) ligands, leveraging tert-butyl carbamates, demonstrates the application of these intermediates in the discovery of new therapeutic agents. Optimization studies on the core pyrimidine moiety and various substituents led to potent compounds with significant in vitro anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of carbamate-derived molecules (Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3/c1-14(2,3)22-13(21)16-6-9-4-10(20)7-19(9)12-5-11(15)17-8-18-12/h5,8-10,20H,4,6-7H2,1-3H3,(H,16,21)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYBPLIOBQFDCQ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1C2=CC(=NC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1C2=CC(=NC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate

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